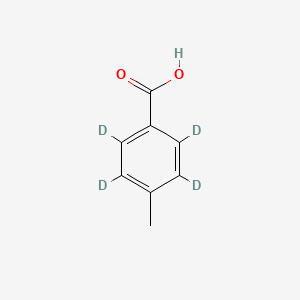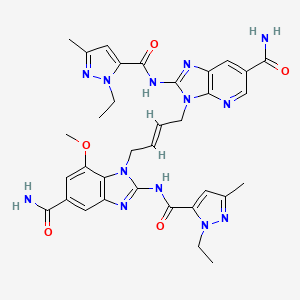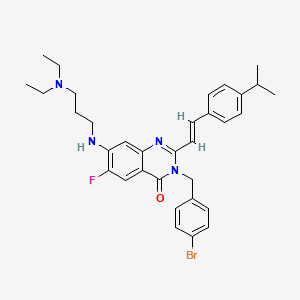
Muc5AC-3/13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Muc5AC-3/13 is a glycopeptide derived from the MUC5AC mucin protein. This compound is characterized by the presence of two sites, threonine 3 and threonine 13, which are modified with N-acetylgalactosamine (GalNAc). Mucins, including MUC5AC, are high molecular weight glycoproteins that play a crucial role in the protection and lubrication of epithelial surfaces in the respiratory and gastrointestinal tracts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Muc5AC-3/13 involves the enzymatic transfer of GalNAc from the nucleotide sugar UDP-GalNAc to the hydroxyl groups of threonine residues. This reaction is catalyzed by the enzyme polypeptide N-acetylgalactosaminyltransferase (ppGaNTase) . The sequence of this compound is H-Gly-Thr-Thr*-Pro-Ser-Pro-Val-Pro-Thr-Thr-Ser-Thr-Thr*-Ser-Ala-Pro-OH, where Thr* denotes the GalNAc-modified residues .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of mucins from biological sources, such as porcine gastric mucins. The process includes homogenization of the tissue, delipidation using organic solvents, and purification through size exclusion chromatography and diafiltration .
Análisis De Reacciones Químicas
Types of Reactions: Muc5AC-3/13 primarily undergoes glycosylation reactions, where GalNAc is added to threonine residues. This glycosylation is a type of substitution reaction catalyzed by ppGaNTase .
Common Reagents and Conditions: The common reagents used in the glycosylation of this compound include UDP-GalNAc and the enzyme ppGaNTase. The reaction conditions typically involve an aqueous environment at physiological pH and temperature .
Major Products Formed: The major product formed from the glycosylation of this compound is the GalNAc-modified MUC5AC peptide, which plays a significant role in the formation of mucus gels .
Aplicaciones Científicas De Investigación
Muc5AC-3/13 has several scientific research applications, particularly in the fields of biology and medicine. It is used to study the mechanisms of mucus production and secretion in respiratory and gastrointestinal diseases, such as chronic obstructive pulmonary disease (COPD) and asthma . Additionally, this compound is utilized in cancer research to investigate the role of mucins in tumor progression and metastasis .
Mecanismo De Acción
The mechanism of action of Muc5AC-3/13 involves its role in the formation and secretion of mucus. The GalNAc modifications on threonine residues facilitate the polymerization of mucin molecules, leading to the formation of a gel-like structure that protects epithelial surfaces . This compound interacts with various signaling pathways, including the nuclear factor-κB (NF-κB) and IL-13-STAT6-SPDEF pathways, which regulate mucus production and secretion .
Comparación Con Compuestos Similares
Muc5AC-3/13 is similar to other mucin peptides, such as MUC5B and MUC2. this compound is unique in its specific glycosylation pattern and its predominant expression in the respiratory and gastrointestinal tracts . MUC5B, for example, is primarily found in the respiratory tract and has a different glycosylation pattern . MUC2 is mainly expressed in the intestinal tract and plays a role in the formation of the intestinal mucus barrier .
Similar Compounds
- MUC5B
- MUC2
- MUC6
- MUC19
Propiedades
Fórmula molecular |
C79H130N18O36 |
|---|---|
Peso molecular |
1908.0 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C79H130N18O36/c1-30(2)50(88-66(117)44-17-12-20-94(44)74(125)42(27-100)86-65(116)43-16-13-22-96(43)76(127)56(93-69(120)51(32(4)103)87-49(109)24-80)37(9)131-79-58(83-39(11)108)62(113)60(111)48(29-102)133-79)75(126)95-21-14-18-45(95)67(118)90-54(35(7)106)70(121)91-52(33(5)104)68(119)84-41(26-99)64(115)89-53(34(6)105)71(122)92-55(36(8)130-78-57(82-38(10)107)61(112)59(110)47(28-101)132-78)72(123)85-40(25-98)63(114)81-31(3)73(124)97-23-15-19-46(97)77(128)129/h30-37,40-48,50-62,78-79,98-106,110-113H,12-29,80H2,1-11H3,(H,81,114)(H,82,107)(H,83,108)(H,84,119)(H,85,123)(H,86,116)(H,87,109)(H,88,117)(H,89,115)(H,90,118)(H,91,121)(H,92,122)(H,93,120)(H,128,129)/t31-,32+,33+,34+,35+,36+,37+,40-,41-,42-,43-,44-,45-,46-,47+,48+,50-,51-,52-,53-,54-,55-,56-,57+,58+,59-,60-,61+,62+,78-,79-/m0/s1 |
Clave InChI |
GPFLHPRUUZLGFP-IWIQZRFOSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)NC(=O)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N6CCC[C@H]6C(=O)O)NC(=O)CN)O |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C(C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)NC(=O)C(C(C)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)


![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)



![(3aR,4S,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid](/img/structure/B12391126.png)
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B12391128.png)
